4-Amino-2-méthyl-3-nitropyridine

Vue d'ensemble

Description

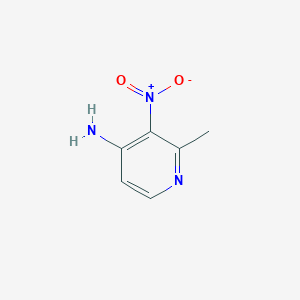

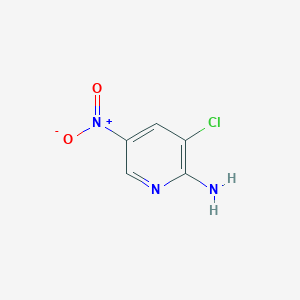

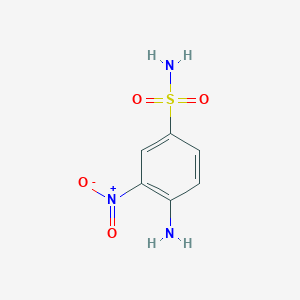

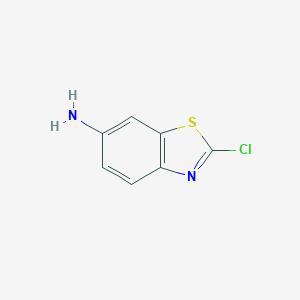

4-Amino-2-methyl-3-nitropyridine is a heterocyclic compound . It is also known as 2-Amino-3-nitro-4-picoline .

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . An improved and commercially valuable process has been developed for the scalable synthesis of 2-chloro-3-amino-4-methylpyridine (CAPIC), a key intermediate of Nevirapine .Molecular Structure Analysis

The empirical formula of 4-Amino-2-methyl-3-nitropyridine is C6H7N3O2 . Its molecular weight is 153.14 . The crystal structure of 2-amino-4-methyl-3-nitropyridine has been elucidated .Chemical Reactions Analysis

The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis

4-Amino-2-methyl-3-nitropyridine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature . Its melting point is 136-140 °C .Applications De Recherche Scientifique

Transformation microbienne

La 4-amino-2-méthyl-3-nitropyridine peut subir une transformation microbienne par Cunninghamella elegans ATCC 26269 . Ce processus donne trois produits : la 2-amino-5-hydroxy-4-méthyl-3-nitropyridine, la 2-amino-4-hydroxyméthyl-3-nitropyridine et la 2-amino-4-méthyl-3-nitropyridine-1-oxyde . Cette transformation est un excellent moyen d’hydroxyler les composés aromatiques de manière régiosélective pour produire des dérivés phénoliques .

Synthèse de nouveaux composés

Le composé est utilisé dans la synthèse de nouveaux composés. Par exemple, il a été utilisé dans la synthèse de la 2-amino-5-hydroxy-4-méthyl-3-nitropyridine, de la 2-amino-4-hydroxyméthyl-3-nitropyridine et de la 2-amino-4-méthyl-3-nitropyridine-1-oxyde .

Production de dérivés phénoliques

L’hydroxylation microbienne de la this compound est un excellent moyen d’hydroxyler les composés aromatiques de manière régiosélective pour produire des dérivés phénoliques . Ce processus peut également générer l’alcool correspondant lorsque les composés aromatiques avec des chaînes latérales aliphatiques sont hydroxylés .

Hydroxylation des dérivés de la pyridine

L’hydroxylation microbienne des dérivés de la pyridine conduit souvent à l’addition d’un groupe hydroxyle à côté de l’azote du cycle . Le produit est souvent rapporté être sous forme de lactame .

Hydroxylation de la chaîne latérale alkyle des alkylpyridines

La biotransformation microbienne des picolines a donné lieu à une hydroxylation du groupe méthyle pour donner les produits hydroxyméthylés correspondants .

Introduction d’un nouveau groupe hydroxyle

La présence d’un groupe hydroxyle en position 4 de la pyridine a facilité l’introduction d’un nouveau groupe hydroxyle en position 3 adjacente par hydroxylation microbienne <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024"

Mécanisme D'action

Target of Action

Nitropyridines, a class of compounds to which 4-amino-2-methyl-3-nitropyridine belongs, are known to interact with various biological targets due to their structural similarity to pyridine, a component of many natural products, pharmaceuticals, and agrochemical compounds .

Mode of Action

The mode of action of 4-Amino-2-methyl-3-nitropyridine involves a unique reaction mechanism. This shift allows for the synthesis of various substituted pyridines .

Biochemical Pathways

The compound can undergo biotransformation by cunninghamella elegans atcc 26269, yielding various products such as 2-amino-5-hydroxy-4-methyl-3-nitropyridine, 2-amino-4-hydroxymethyl-3-nitropyridine, and 2-amino-4-methyl-3-nitropyridine-1-oxide . These transformations suggest that the compound may interact with various enzymatic pathways in microorganisms.

Pharmacokinetics

The compound’s molecular weight (15314 g/mol) and its solubility in organic solvents suggest that it may have good bioavailability .

Result of Action

The compound’s ability to undergo various transformations suggests that it may have diverse effects at the molecular and cellular levels .

Action Environment

The action of 4-Amino-2-methyl-3-nitropyridine can be influenced by various environmental factors. For instance, microbial hydroxylation by C. elegans was found to be inhibited by sulfate ion . Furthermore, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other chemical substances .

Safety and Hazards

4-Amino-2-methyl-3-nitropyridine is classified as harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-4-6(9(10)11)5(7)2-3-8-4/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMOQGXCXFHJMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90516049 | |

| Record name | 2-Methyl-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27582-14-5 | |

| Record name | 2-Methyl-3-nitro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27582-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B112336.png)

![1-Bicyclo[2.2.1]hept-2-ylethanamine](/img/structure/B112350.png)